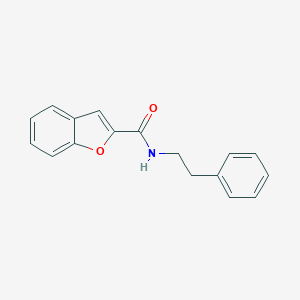

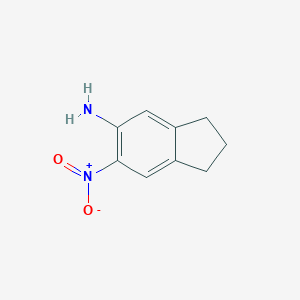

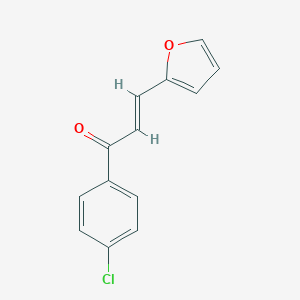

![molecular formula C7H4Cl2N2S B178785 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine CAS No. 147006-04-0](/img/structure/B178785.png)

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine

説明

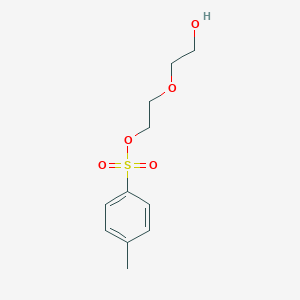

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H4Cl2N2S . It has a molecular weight of 219.09 . It is an orange solid at room temperature .

Synthesis Analysis

Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, can be synthesized from thiophene derivatives or from pyrimidine analogs . A specific synthesis method for a similar compound involved three steps: cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The InChI code for 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is 1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 . This indicates that the molecule contains seven carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is an orange solid at room temperature . The storage temperature is 0-5°C .科学的研究の応用

Synthesis of Pyrimidines

Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Researchers have developed various methods for synthesizing pyrimidines, including the use of 4-HO-TEMPO-facilitated [3 + 3] annulation with amidines and saturated ketones under Cu-catalysis . The presence of a chlorine atom at position 2 in 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is crucial for their effectiveness .

Anti-Inflammatory Effects

Pyrimidines exhibit potent anti-inflammatory properties. Their inhibitory response targets key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . The carboxamide moiety at position 5 plays a crucial role in their anti-inflammatory effect .

Antibacterial and Antiviral Activities

Certain pyrimidines demonstrate antibacterial and antiviral effects. Researchers have explored their potential as agents against bacterial strains such as B. cereus, S. dysenteriae, and S. typhi, as well as fungal strains like M. phaseolina, F. equiseti, A. alternate, and C. corchori .

Kinase Inhibition for Anticancer Activity

Newly designed thiophene and thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer activity against kinase enzymes. These compounds show promise in activating autophagic and apoptotic cell death pathways in cancer cells .

Fluorescent Dyes and Biosensors

2-Chloropyrimidine has been used in the synthesis of novel fluorescent dyes, including bis(2-(pyrimidin-2-yl)ethoxy)alkanes and 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)) dianiline. These compounds have potential applications as biosensors for protein assays .

Prospects for Novel Analog Synthesis

Detailed structure–activity relationship (SAR) analyses provide clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. Researchers continue to explore guidelines and suggestions for developing new pyrimidines as anti-inflammatory agents .

将来の方向性

Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, have been widely studied due to their structural relationship with purine bases and their easy synthetic access . They have shown a large range of biological activities, such as anticancer, antioxidant, and central nervous system protection . Some of them are still in clinical trials , indicating ongoing research and potential future developments in this field.

特性

IUPAC Name |

4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-5-10-6(9)4-1-2-12-7(4)11-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMYRGBWYGGIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=NC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。